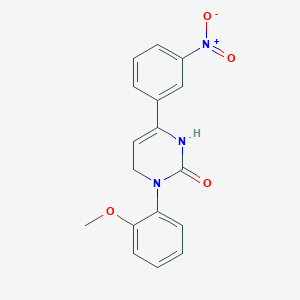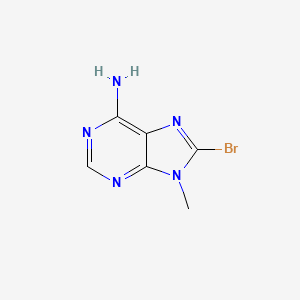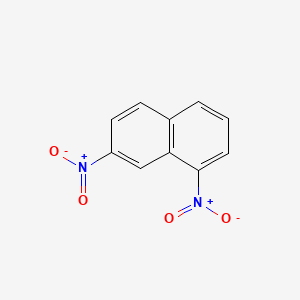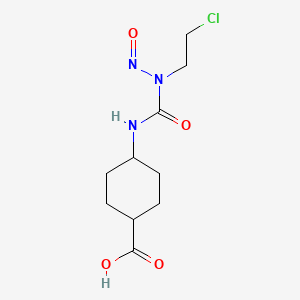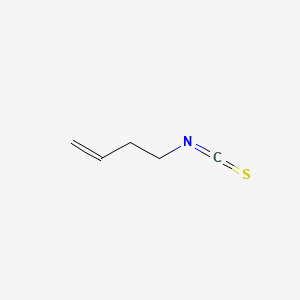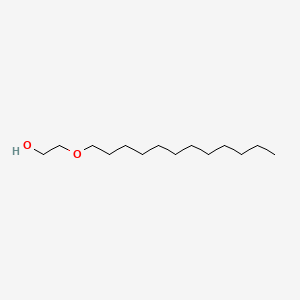
2-(Dodecyloxy)ethanol
Overview
Description
2-(Dodecyloxy)ethanol is a hydroxyether that is ethylene glycol substituted on one of the oxygens by a dodecyl group . It is a colourless or faintly green liquid and is used as a biochemical reagent for life science related research . It is also an alkyl polyglycol ether of lauryl alcohol .
Synthesis Analysis
The synthesis of 2-(Dodecyloxy)ethanol involves the use of dioxane, alkyl halide, and tetrabutylammonium bromide added to a solution of KOH in glycol. The mixture is stirred at 100-105 °C for 5-10 hours .Molecular Structure Analysis
The molecular formula of 2-(Dodecyloxy)ethanol is C14H30O2 . The molecule contains a total of 45 bonds. There are 15 non-H bonds, 13 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
2-(Dodecyloxy)ethanol has a molecular weight of 230.3868 . It is a colourless or faintly green liquid . Its melting point is 22-24℃, boiling point is 133 °C / 2mmHg, density is 0.873 g/mL at 20 °C (lit.), and refractive index is n 20/D 1.446 .Scientific Research Applications
Medicine
2-(Dodecyloxy)ethanol: is utilized in medicine primarily as a sclerosing agent for the treatment of conditions like esophageal and gastric varices and varicose veins . It acts by causing irritation and subsequent obliteration of the veins, which helps to prevent complications like bleeding.
Environmental Science
In environmental science, 2-(Dodecyloxy)ethanol is studied for its potential impact on health and the environment. It’s assessed for its carcinogenicity, mutagenicity, and reproductive toxicity . This compound is also evaluated for its dispersive or diffuse uses and its solubility in biological and environmental media, which is crucial for understanding its long-term effects.
Materials Science
2-(Dodecyloxy)ethanol: finds applications in materials science as a surfactant and wetting agent due to its ability to lower surface tension. This property is particularly useful in the formulation of cleaning agents , paints , and coatings , where it helps in the even distribution of products on surfaces .
Biochemistry
In biochemistry, this compound is of interest for its potential as a feedstock for cell-free synthetic biochemistry. Research has been conducted on converting ethanol into acetyl-CoA and generating ATP , which are central to numerous biochemical pathways . This conversion process is vital for the production of various biochemicals from simple carbon compounds.
Pharmacology
Pharmacologically, 2-(Dodecyloxy)ethanol is significant due to its interactions with other drugs, especially in the context of ethanol. Both acute and chronic ethanol use can lead to pharmacokinetic and pharmacodynamic interactions, which are important considerations in drug development and safety evaluations .
Analytical Chemistry
In analytical chemistry, 2-(Dodecyloxy)ethanol is used as a standard in mass spectrometry and infrared spectroscopy to help identify and quantify substances. Its well-characterized spectrum serves as a reference for comparing and interpreting data from unknown samples .
Organic Chemistry
Organic chemists are interested in 2-(Dodecyloxy)ethanol for its reactivity and functional group transformations . It can be used as a starting material for synthesizing more complex organic molecules, serving as a building block in various synthetic routes .
Industrial Processes
Finally, in industrial processes, 2-(Dodecyloxy)ethanol is involved in the production of ethanol-based products. Advances in technology and catalytic processes have led to more efficient and sustainable methods of ethanol production, where this compound can play a role as an intermediate or end-product .
Safety and Hazards
properties
IUPAC Name |
2-dodecoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNALCNOMXIBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-92-0 | |
| Record name | Polyethylene glycol lauryl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044676 | |
| Record name | 2-(Dodecyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-(dodecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
4536-30-5 | |
| Record name | Ethylene glycol monododecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dodecyloxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(dodecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Dodecyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dodecyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL ETHYLENEGLYCOL MONOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89TKQ5R54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Dodecyloxy)ethanol work to prevent pine wilt disease?
A1: 2-(Dodecyloxy)ethanol acts as an aggregation pheromone, primarily for the longhorn beetle species Monochamus alternatus and Monochamus saltuarius [, ]. These beetles are known vectors of the pinewood nematode, Bursaphelenchus xylophilus, which causes pine wilt disease. By using 2-(Dodecyloxy)ethanol in traps, researchers and forest managers can attract and capture these beetles, disrupting their life cycle and limiting the spread of the nematode to healthy pine trees [].
Q2: What is the chemical structure of 2-(Dodecyloxy)ethanol?
A2: 2-(Dodecyloxy)ethanol is a hydroxyether with a 12-carbon alkyl chain attached to the ether oxygen.
Q3: Can 2-(Dodecyloxy)ethanol be used alone for beetle attraction, or are other compounds needed?
A3: Research suggests that 2-(Dodecyloxy)ethanol is most effective when combined with other semiochemicals []. For example, a mixture of 2-(Dodecyloxy)ethanol, α-pinene, and ethanol showed significant attraction for Monochamus alternatus and Monochamus saltuarius []. This suggests that these beetle species rely on a complex blend of volatile compounds for communication and mate attraction.
Q4: Are there any known structural analogs of 2-(Dodecyloxy)ethanol, and do they exhibit similar activity?
A4: Researchers have investigated the activity of C10 and C12 analogs of 2-(Dodecyloxy)ethanol, namely 2-(decyloxy)ethanol and 2-(dodecyloxy)ethanol []. While these analogs showed some attraction for Monochamus saltuarius in combination with other semiochemicals, their effectiveness was lower compared to 2-(undecyloxy)ethanol (monochamol) []. This suggests that the chain length of the alkyl group plays a crucial role in the pheromone activity and specificity for different Monochamus species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




